(7-(Trifluoromethyl)quinolin-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-(Trifluoromethyl)quinolin-2-yl)methanamine is a compound belonging to the quinoline family, characterized by the presence of a trifluoromethyl group at the 7th position and a methanamine group at the 2nd position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable quinoline precursor undergoes substitution with a trifluoromethylating agent and an amine source . The reaction conditions often include the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of (7-(Trifluoromethyl)quinolin-2-yl)methanamine may involve large-scale synthesis using continuous flow reactors to ensure efficient mixing and heat transfer. The use of environmentally friendly solvents and catalysts is also emphasized to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
(7-(Trifluoromethyl)quinolin-2-yl)methanamine undergoes various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethylating agents (e.g., trifluoromethyl iodide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride) . Reaction conditions often involve the use of inert atmospheres, controlled temperatures, and specific solvents to optimize yields and selectivity .
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
(7-(Trifluoromethyl)quinolin-2-yl)methanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of (7-(Trifluoromethyl)quinolin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity . In anticancer research, it may interfere with cell signaling pathways and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted quinolines and quinoline derivatives with different functional groups . Examples include:
- 7-(Trifluoromethyl)quinolin-4-yl]oxy-substituted phthalocyanines
- 2-(1Н-Indol-3-yl)-7-fluoroquinoline
Uniqueness
(7-(Trifluoromethyl)quinolin-2-yl)methanamine is unique due to the specific positioning of the trifluoromethyl and methanamine groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the methanamine group provides additional sites for chemical modification and interaction with biological targets .
Properties
Molecular Formula |
C11H9F3N2 |
---|---|
Molecular Weight |
226.20 g/mol |
IUPAC Name |
[7-(trifluoromethyl)quinolin-2-yl]methanamine |
InChI |
InChI=1S/C11H9F3N2/c12-11(13,14)8-3-1-7-2-4-9(6-15)16-10(7)5-8/h1-5H,6,15H2 |
InChI Key |
UROZMUIXONUWNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)CN)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.